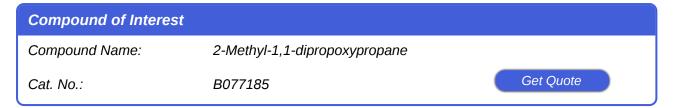


Spectroscopic Validation of 2-Methyl-1,1-dipropoxypropane: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the validation of the **2-Methyl-1,1-dipropoxypropane** structure. Due to the limited availability of direct experimental spectra for **2-Methyl-1,1-dipropoxypropane**, this document presents a detailed prediction of its spectral characteristics based on established spectroscopic principles. For comparative purposes, experimental data for the structurally similar acetal, **1,1-dipropoxypropane**, is included. This guide offers detailed experimental protocols for the acquisition of key spectroscopic data to aid in the structural elucidation of related compounds.

Structural Comparison



Compound	Structure	Molecular Formula	Molecular Weight
2-Methyl-1,1- dipropoxypropane	N	C10H22O2	174.28 g/mol [1]
1,1-Dipropoxypropane	0 0	C9H20O2	160.25 g/mol [2][3][4]

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methyl-1,1-dipropoxypropane** and the available experimental data for **1,1-dipropoxypropane**.

¹H NMR Data (Predicted vs. Experimental)

Predicted ¹H NMR data for **2-Methyl-1,1-dipropoxypropane** is based on the analysis of its chemical structure and comparison with known chemical shifts of similar functional groups.



2-Methyl-1,1-dipropoxypropane (Predicted)	1,1-Dipropoxypropane (Experimental)
Chemical Shift (ppm)	Multiplicity
~4.3	d
~3.4	t
~1.8	m
~1.5	sextet
~0.9	d
~0.9	t

¹³C NMR Data (Predicted vs. Experimental)

Predicted ¹³C NMR data for **2-Methyl-1,1-dipropoxypropane** is based on established chemical shift ranges for different carbon environments.

2-Methyl-1,1-dipropoxypropane (Predicted)	1,1-Dipropoxypropane (Experimental)
Chemical Shift (ppm)	Assignment
~110	O-CH-O
~68	O-CH ₂ -
~34	CH(CH₃)₂
~23	-CH2-CH3
~18	CH(CH₃)₂
~10	-CH2-CH3

IR Spectroscopy Data (Predicted vs. Experimental)

Predicted IR data for **2-Methyl-1,1-dipropoxypropane** is based on characteristic vibrational frequencies of its functional groups.



2-Methyl-1,1-dipropoxypropane (Predicted)	1,1-Dipropoxypropane (Experimental)
Wavenumber (cm ⁻¹)	Functional Group
2960-2850	C-H stretch (alkane)
1470-1450	C-H bend (alkane)
1150-1050	C-O stretch (acetal)

Mass Spectrometry Data (Predicted vs. Experimental)

Predicted mass spectrometry fragmentation for **2-Methyl-1,1-dipropoxypropane** is based on the stability of resulting carbocations.

2-Methyl-1,1-dipropoxypropane (Predicted)	1,1-Dipropoxypropane (Experimental)
m/z	Fragment
174	[M] ⁺ (Molecular Ion)
131	[M - C ₃ H ₇] ⁺
115	[M - OC ₃ H ₇] ⁺
73	[CH(OC3H7)]+
43	[C ₃ H ₇]+

Experimental Workflow



Sample Preparation 2-Methyl-1,1-dipropoxypropane Synthesis/Purification Aliquots Aliquots Aliquots Spectroscopic Analysis NMR Spectroscopy (1'H and 13C) Data Analysis and Validation Spectral Data Interpretation Comparison with Predicted/Reference Spectra Structure Confirmation

Experimental Workflow for Spectroscopic Validation

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Caption: Workflow for the spectroscopic validation of **2-Methyl-1,1-dipropoxypropane**.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).
 - A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.



- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like acetals, gas chromatography-mass spectrometry (GC-MS) is a suitable method.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

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